N-Acetylphenylephrine

概要

説明

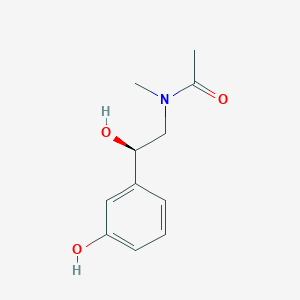

N-Acetylphenylephrine is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a derivative of phenylephrine, which is commonly used as a decongestant and vasoconstrictor. This compound is primarily used in pharmaceutical research and development as a reference standard for analytical testing .

準備方法

Synthetic Routes and Reaction Conditions: N-Acetylphenylephrine can be synthesized through the acetylation of phenylephrine. The process typically involves the reaction of phenylephrine with acetic anhydride in the presence of a base such as pyridine or sodium acetate. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the phenylephrine molecule .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

化学反応の分析

Types of Reactions: N-Acetylphenylephrine undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound ketone, while reduction can produce this compound alcohol .

科学的研究の応用

N-Acetylphenylephrine has a wide range of applications in scientific research, including:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is used in studies involving adrenergic receptors and their role in various physiological processes.

Medicine: this compound is studied for its potential therapeutic effects, particularly in cardiovascular research.

作用機序

N-Acetylphenylephrine exerts its effects primarily through its interaction with alpha-1 adrenergic receptors. Upon binding to these receptors, it induces vasoconstriction by increasing intracellular calcium levels, leading to the contraction of smooth muscle cells. This mechanism is similar to that of phenylephrine, but the acetylation may alter its pharmacokinetic properties, potentially affecting its duration of action and bioavailability .

類似化合物との比較

Phenylephrine: A widely used decongestant and vasoconstrictor.

N-Methylphenylephrine: Another derivative of phenylephrine with similar pharmacological properties.

N-Acetylphenylalanine: A compound with a similar acetyl group but different biological activity.

Uniqueness: N-Acetylphenylephrine is unique due to its specific acetylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, phenylephrine. This uniqueness makes it valuable in research settings where precise control over the compound’s activity and stability is required .

生物活性

N-Acetylphenylephrine is a derivative of phenylephrine, a common α1-adrenergic receptor agonist used primarily as a nasal decongestant. This article delves into the biological activity of this compound, exploring its pharmacodynamics, potential therapeutic applications, and associated research findings.

Overview of this compound

This compound is synthesized from phenylephrine through acetylation. While phenylephrine has been extensively studied for its efficacy in treating nasal congestion, recent investigations into this compound have focused on its biological effects beyond decongestion.

This compound acts primarily as an α1-adrenergic agonist, leading to vasoconstriction and increased blood pressure. This action is mediated through the activation of α1-adrenergic receptors, which are G protein-coupled receptors that trigger intracellular signaling pathways involving phospholipase C and the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These events result in increased intracellular calcium levels and subsequent smooth muscle contraction.

Cardiovascular Effects

Research indicates that this compound may have significant cardiovascular implications. A study examining the effects of phenylephrine on cardiomyocytes highlighted that oxidative stress induced by phenylephrine could lead to cardiomyocyte dysfunction. N-acetylcysteine (NAC), an antioxidant, was shown to mitigate these effects by engaging the PI3K/AKT signaling pathway, suggesting that this compound might also influence similar pathways given its structural relationship with phenylephrine .

Nasal Decongestion

Despite its classification as a decongestant, studies have raised questions about the efficacy of phenylephrine and its derivatives. A systematic review found insufficient evidence supporting the effectiveness of oral phenylephrine as a nasal decongestant, with some studies indicating no significant difference from placebo . This raises concerns regarding the clinical utility of this compound in treating nasal congestion.

Study on Cardiomyocyte Dysfunction

A notable study focused on the role of NAC in alleviating phenylephrine-induced cardiomyocyte dysfunction. The findings indicated that NAC treatment significantly reduced cell hypertrophy and apoptosis markers in neonatal rat cardiomyocytes exposed to phenylephrine. This suggests that oxidative stress plays a critical role in mediating the adverse effects associated with phenylephrine administration .

Efficacy in Clinical Trials

Clinical trials evaluating the efficacy of phenylephrine have consistently shown mixed results. For instance, a placebo-controlled study demonstrated that phenylephrine did not significantly improve nasal congestion compared to placebo . These findings raise questions about the potential effectiveness of this compound as an alternative treatment.

Data Summary

特性

IUPAC Name |

N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(13)12(2)7-11(15)9-4-3-5-10(14)6-9/h3-6,11,14-15H,7H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJFSDYUAXAPLF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)C[C@@H](C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207692 | |

| Record name | N-Acetylphenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58952-80-0 | |

| Record name | N-Acetylphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058952800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylphenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-acetylphenylephrine compare to phenylephrine in terms of its effect on blood pressure in rats?

A1: The study indicates that this compound exhibits a much weaker effect on blood pressure compared to its parent compound, phenylephrine. In fact, after pretreatment with chlorisondamine, this compound demonstrated almost negligible potency (0.01) in raising blood pressure compared to adrenaline (100) and phenylephrine (37) []. This suggests that the N-acetylation of phenylephrine significantly reduces its ability to elevate blood pressure in this experimental setting.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。